molecular formula C15H14ClNO5S B2710443 N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 325810-90-0

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No. B2710443
M. Wt: 355.79
InChI Key: RUYAHFBRRMXRTK-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the reactants, products, conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, density, molar mass, and chemical stability .

Scientific Research Applications

Chlorinating Agent in Organic Synthesis

N-chloro-N-methoxybenzenesulfonamide has been identified as a structurally simple and reactive chlorinating agent, efficiently utilized in the chlorination of a wide range of organic compounds including 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines. This reagent offers an economical and high-yielding method for obtaining chlorinated products, demonstrating its valuable application in organic synthesis (Xiao-Qiu Pu et al., 2016).

Photodynamic Therapy for Cancer Treatment

Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has highlighted their remarkable potential in photodynamic therapy for cancer treatment. These derivatives exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them effective Type II photosensitizers (M. Pişkin et al., 2020).

Antifungal and Anti-HIV Activity

A series of novel benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety has been synthesized, showing promising in vitro antifungal and anti-HIV activities. This highlights the compound's potential use in developing new therapeutic agents for treating fungal infections and HIV (M. Zareef et al., 2007).

Antitumor Applications

Studies have revealed that certain sulfonamide-focused compounds, including derivatives of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzenesulfonamide, act as potent antitumor agents by inhibiting cell cycle progression in cancer cell lines. These findings underscore the potential of these compounds in cancer therapy (T. Owa et al., 2002).

Cognitive Enhancing Properties

SB-399885, a derivative of benzenesulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound significantly reverses age-dependent deficits in spatial learning, offering potential for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-20-13-5-3-11(16)7-15(13)23(18,19)17-8-10-2-4-12-14(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYAHFBRRMXRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzenesulfonamide

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